molecular formula C16H13NO2 B1583456 4-Cyanophenyl 4-ethylbenzoate CAS No. 56131-48-7

4-Cyanophenyl 4-ethylbenzoate

Cat. No. B1583456
CAS RN: 56131-48-7
M. Wt: 251.28 g/mol
InChI Key: ULFIAHFQEURGOU-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-ethylbenzoate, also known as (4-cyanophenyl) 4-ethylbenzoate, is a chemical compound with the molecular formula C16H13NO2 . It has a molecular weight of 251.28 .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-ethylbenzoate consists of 16 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C16H13NO2/c1-2-12-3-7-14(8-4-12)16(18)19-15-9-5-13(11-17)6-10-15/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Cyanophenyl 4-ethylbenzoate is a solid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available from the sources.

Scientific Research Applications

Functional Polymers

The compound Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, synthesized from 4-ethylbenzoic acid, shows potential applications in functional polymers. This compound, closely related to 4-Cyanophenyl 4-ethylbenzoate, demonstrates its utility in polymerization and copolymerization, contributing to the development of various polymer materials (Sumida & Vogl, 1981).

Synthesis of Heteroleptic NHC Cycloplatinated Complexes

In the realm of organometallic chemistry, 4-Cyanophenyl 4-ethylbenzoate derivatives are used in the synthesis of heteroleptic N-heterocyclic carbene (NHC) cycloplatinated compounds. These compounds, with varying ligands and geometries, are significant in understanding the trans influence in organometallic complexes and have implications in catalysis and material science (Fuertes, Chueca, & Sicilia, 2015).

Biodegradation of Alkylbenzoates

4-Cyanophenyl 4-ethylbenzoate and its derivatives play a role in environmental science, particularly in the biodegradation of alkylbenzoates. Research on restructuring microbial catabolic pathways to process compounds like 4-ethylbenzoate offers insight into bioremediation techniques for the removal of toxic compounds from the environment (Ramos, Wasserfallen, Rose, & Timmis, 1987).

Crystal and Molecular Structure

The study of the crystal and molecular structure of derivatives of 4-Cyanophenyl 4-ethylbenzoate, such as 4′-cyanophenyl-4-n-butoxybenzoate, contributes to the field of crystallography. Understanding the molecular structure of these compounds aids in the development of materials with specific physical properties, useful in various technological applications (Ibrahim, Paulus, Mokhles, & Haase, 1995).

Liquid Crystal Technology

The compound and its derivatives show significant applications in the field of liquid crystal technology. Studies on the mesomorphic properties of related cyanoaryl compounds, such as 4-cyanophenyl and 4-isothiocyanatophenyl 4′-butylsulfanylbenzoates, contribute to the development of liquid crystal displays and other optical devices (Seed, Toyne, Goodby, & McDonnell, 1995).

Lanthanide Complexes

Research into the synthesis and properties of lanthanide complexes with 4-ethylbenzoic acid ligands, relatedto 4-Cyanophenyl 4-ethylbenzoate, sheds light on the field of coordination chemistry. These studies contribute to our understanding of the structural, luminescent, and thermal properties of such complexes, which have potential applications in luminescent materials and catalysis (Ye, Ren, Zhang, Sun, & Wang, 2010).

X-ray Diffraction Studies

X-ray diffraction studies of 4-cyanophenyl-4′-n-heptylbenzoate, a related compound, in the nematic phase provide valuable insights into the orientational distribution function and molecular field potential. These findings are crucial in the design and understanding of liquid crystalline materials for technological applications (Bhattacharjee, Paul, & Paul, 1981).

Synthesis of Heterocyclic Compounds

The compound is also instrumental in the synthesis of various heterocyclic derivatives. These compounds, synthesized from key precursors related to 4-Cyanophenyl 4-ethylbenzoate, show promise in pharmaceutical applications due to their antitumor activities. Such research contributes significantly to medicinal chemistry and drug development (Shams, Mohareb, Helal, & Mahmoud, 2010).

Liquid Crystal Elastisity Studies

Elastic properties of nematic compounds, including those with terminal cyanoaromatic groups related to 4-Cyanophenyl 4-ethylbenzoate, are studied for their potential in liquid crystal technology. Understanding these properties is essential for the development of advanced liquid crystal displays and other optoelectronic devices (Kolomiets, Ovsipyan, & Filippov, 1997).

Antimicrobial and Antioxidant Studies

Synthetic procedures involving 4-ethylbenzoate derivatives, closely related to 4-Cyanophenyl 4-ethylbenzoate, are explored for their antimicrobial and antioxidant properties. This research is significant in the fields of biochemistry and pharmaceuticals, offering potential for the development of new therapeutic agents (Raghavendra et al., 2016).

Quantum Chemical Computational Studies

Quantum chemical calculations on nematogens like 4-Cyanophenyl 4-ethylbenzoate provide insights into their molecular structures, vibrational spectra, and reactivity descriptors. Such studies are fundamental in the development of materials with specific electronic and optical properties (Prasad & Ojha, 2018).

Safety And Hazards

The safety information for 4-Cyanophenyl 4-ethylbenzoate indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

While specific future directions for 4-Cyanophenyl 4-ethylbenzoate are not mentioned in the sources, one study suggests that much attention should be paid to the risks of transformation products of similar compounds, besides the original compounds .

properties

IUPAC Name

(4-cyanophenyl) 4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-12-3-7-14(8-4-12)16(18)19-15-9-5-13(11-17)6-10-15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFIAHFQEURGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342672
Record name 4-Cyanophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl 4-ethylbenzoate

CAS RN

56131-48-7
Record name 4-Cyanophenyl 4-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56131-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ME2N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Li, Y Huang, X Zhang, Y Zhao… - … Sustainable Chemistry & …, 2021 - ACS Publications
… chemical calculation and computational toxicology to systematically investigate the • OH-initiated oxidation kinetics and mechanism of three LCMs (4-cyanophenyl 4-ethylbenzoate (CEB…
Number of citations: 28 pubs.acs.org
Y Huo, Z An, M Li, J Jiang, Y Zhou, J Xie… - Journal of …, 2024 - Elsevier
… mechanism of three typical LCMs (4-cyano-3,5-difluorophenyl 4-ethylbenzoate (CEB-2F), 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F), and 4-cyanophenyl 4-ethylbenzoate (CEB)) …
Number of citations: 4 www.sciencedirect.com
CJ Chen, BW Huang, PJ Tseng, ZY Yang, X Huang… - Polymers, 2021 - mdpi.com
… 3-Fluoro-4-cyanophenyl-4-ethylbenzoate (>98%) was purchased from Tokyo Chemical Industry Co., Ltd. (Tokyo, Japan). Phenol (97%) was purchased from Aencore Chemical (…
Number of citations: 1 www.mdpi.com
Y Zhan, Q Jin, H Lin, D Tao, LL Yung, J Sun, Y He - Water Research, 2023 - Elsevier
… However, it has been reported that 4-cyano-3,5-difluorophenyl 4-ethylbenzoate, 4-cyano-3-fluorophenyl 4-ethylbenzoate, and 4-cyanophenyl 4-ethylbenzoate exhibiting high long-…
Number of citations: 1 www.sciencedirect.com
CW Chen, ZY Yang, HC Yang, YZ Hsieh, C Liu… - Polymer, 2021 - Elsevier
… 3-Fluoro-4-cyanophenyl-4-ethylbenzoate (>98%) was supplied by Tokyo Chemical Industry (Tokyo, Japan). Phenol (97%) was obtained from Aencore Chemical (Whitehorse Road, …
Number of citations: 2 www.sciencedirect.com
H Su, K Ren, R Li, J Li, Z Gao, G Hu… - … Science & Technology, 2022 - ACS Publications
Recent studies have suggested that liquid crystal monomers (LCMs) are emerging contaminants in the environment, and knowledge of this class of substances is very rare. Here, we …
Number of citations: 21 pubs.acs.org
J Ge, B Du, M Shen, Z Feng, L Zeng - Environmental Pollution, 2023 - Elsevier
… 4-cyanophenyl 4-ethylbenzoate … (2021) investigated the reaction mechanism of three LCMs (4-cyanophenyl 4-ethylbenzoate (CEB), 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F), …
Number of citations: 1 www.sciencedirect.com

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